molecular formula C10H15NO B12048637 (S)-1-(3-Methoxyphenyl)propan-1-amine

(S)-1-(3-Methoxyphenyl)propan-1-amine

Cat. No.: B12048637
M. Wt: 165.23 g/mol
InChI Key: YKOYYTCNJPJMSK-JTQLQIEISA-N
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Description

Significance of Chiral Amines in Contemporary Synthetic Chemistry

Chiral amines are organic compounds that play a crucial role in the landscape of modern stereoselective synthesis. tcichemicals.com Their importance stems from their widespread presence in a vast array of biologically active molecules, including a significant percentage of pharmaceuticals and agrochemicals. nih.gov It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment, underscoring their relevance in medicinal chemistry. researchgate.net

The significance of chirality in bioactive molecules is profound; often, only one enantiomer of a drug is responsible for its therapeutic effects, while the other may be inactive or, in some cases, cause harmful side effects. nih.govuni-pannon.hu A classic and tragic example is the drug thalidomide, where one enantiomer provided the desired therapeutic effect, and the other had devastating teratogenic consequences. nih.gov This has solidified the necessity for methods that can produce single, pure enantiomers of chiral compounds.

In synthetic chemistry, chiral amines are utilized in several key ways:

As Building Blocks: They serve as fundamental chiral synthons, incorporated directly into the structure of the target molecule. tcichemicals.com

As Resolving Agents: They are used to separate racemic mixtures of acidic compounds by forming diastereomeric salts that can be separated. tcichemicals.comresearchgate.net

As Chiral Auxiliaries: A chiral amine can be temporarily attached to a substrate to direct a subsequent chemical transformation in a stereoselective manner. tcichemicals.com

As Chiral Catalysts: In the field of organocatalysis, chiral amines can act as catalysts themselves, orchestrating a variety of chemical reactions to produce chiral products with high enantioselectivity. uni-pannon.hu

The development of efficient methods for the synthesis of chiral amines, such as asymmetric hydrogenation and biocatalysis, is an active area of research. researchgate.netnih.gov

Overview of the Compound's Stereochemical Importance and Research Relevance

While extensive research on (S)-1-(3-Methoxyphenyl)propan-1-amine is not widely documented in publicly available literature, its structural features and the established importance of its close chemical relatives point to its significant research relevance. The compound belongs to the class of 1-arylpropanamines, which are recognized as important chiral building blocks.

The stereochemical importance of this compound lies in its potential as a chiral precursor for more complex molecules. The specific (S)-configuration at the carbon atom bearing the amino group makes it a valuable synthon for asymmetric synthesis. The synthesis of structurally similar compounds, such as the enantiomerically pure forms of 1-(3-methoxyphenyl)ethylamine, has been shown to be crucial for the development of new phenyl carbamate (B1207046) drugs. researchgate.net This suggests that this compound could serve as a key intermediate in the synthesis of novel pharmacologically active agents.

The research relevance of this compound is further highlighted by the methods employed to synthesize related chiral amines. Enzymatic kinetic resolution and dynamic kinetic resolution are powerful techniques for obtaining enantiomerically pure amines. For instance, lipase (B570770) B from Candida antarctica (CAL-B) has been effectively used in the resolution of racemic 1-arylpropan-2-amines to yield the corresponding (S)-amines with high enantiomeric excess.

Table 1: Enzymatic Kinetic Resolution of Racemic 1-Arylpropan-2-amines
SubstrateProductEnantiomeric Excess (ee)
1-(1H-Indol-3-yl)propan-2-amine(S)-1-(1H-Indol-3-yl)propan-2-amine99%
1-(3-Pyridyl)propan-2-amine(S)-1-(3-Pyridyl)propan-2-amine98%
1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propan-2-amine(S)-1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propan-2-amine97%

Data sourced from a study on the enzymatic kinetic resolution of biologically active 1-aryl- and 1-heteroarylpropan-2-amines.

Given the demonstrated success of these biocatalytic methods on structurally analogous compounds, it is highly probable that this compound can be synthesized with high enantiopurity through similar enzymatic strategies. The presence of the methoxy (B1213986) group on the phenyl ring also offers a site for further chemical modification, enhancing its versatility as a synthetic intermediate. The ongoing demand for novel, enantiomerically pure building blocks in drug discovery and materials science underscores the potential research value of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-(3-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C10H15NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10H,3,11H2,1-2H3/t10-/m0/s1

InChI Key

YKOYYTCNJPJMSK-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)OC)N

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)N

Origin of Product

United States

Advanced Methodologies for the Enantioselective Synthesis of S 1 3 Methoxyphenyl Propan 1 Amine

Asymmetric Catalysis Strategies

Asymmetric catalysis provides the most direct and atom-economical methods for producing enantiomerically pure compounds. For the synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine, both biocatalytic and transition-metal-catalyzed approaches have demonstrated significant potential.

Biocatalytic Approaches via Transaminases

Transaminases (TAs), particularly pyridoxal (B1214274) 5'-phosphate (PLP)-dependent ω-transaminases, have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. frontiersin.org These enzymes offer high enantioselectivity under mild reaction conditions, presenting an environmentally benign alternative to traditional chemical methods. frontiersin.orgrsc.org The reaction involves the transfer of an amino group from a donor molecule to a ketone acceptor, a process governed by a ping-pong bi-bi mechanism. frontiersin.org The existence of both (R)- and (S)-selective transaminases allows for access to either enantiomer of a target amine. frontiersin.org

The use of whole-cell biocatalysts is an effective strategy that circumvents the need for enzyme purification and expensive cofactor supplementation. nih.gov In this setup, the host organism, typically Escherichia coli, provides the necessary cofactors and regenerates them through its native metabolic processes.

Researchers have successfully employed whole-cell systems for various asymmetric aminations. nih.govresearchgate.net For instance, immobilised whole-cell biocatalysts containing an (R)-selective transaminase have been utilized for the synthesis of various 1-phenylpropan-2-amine derivatives. rsc.orgnih.gov In a notable example of a de novo designed system, a multi-enzyme cascade comprising four heterologously expressed enzymes was engineered into a single bacterial whole-cell system, enabling formal stereoselective C-H amination of benzylic compounds with excellent enantiomeric excess (ee) values up to 97.5%. nih.gov

For the synthesis of a closely related analogue, (S)-1-(3-methoxyphenyl)ethylamine, a whole-cell lyophilizate of an amine transaminase from Ruegeria pomeroyi was used effectively. mdpi.com This demonstrates the viability of using whole-cell preparations for the asymmetric amination of 3-methoxy-substituted phenone derivatives.

Identifying a suitable transaminase with high activity and selectivity towards a specific non-natural substrate like 3-methoxyacetophenone is a critical first step. This is achieved through extensive enzyme screening and subsequent optimization via protein engineering.

High-throughput screening methods are essential for rapidly evaluating large libraries of enzyme variants. frontiersin.orgresearchgate.net One such method involves a spectrophotometric assay where a copper sulfate (B86663) solution in methanol (B129727) forms a quantifiable blue complex with the α-amino acid produced during the transamination reaction. researchgate.net Another approach utilizes a fluorogenic assay that detects the conversion of a specific amine donor, allowing for the measurement of amination activity for various ketones. frontiersin.org

Once a lead candidate is identified, its properties can be enhanced through protein engineering techniques such as directed evolution or rational design. frontiersin.orgresearchgate.net For example, bioprospecting of genomic and metagenomic databases has revealed novel class III ω-transaminases capable of converting bulky ketones. researchgate.netnih.gov Subsequent engineering of the enzyme's active site can expand the substrate-binding pocket, which has been shown to correlate with enhanced enzyme activity. researchgate.net Through such methods, transaminases have been successfully tailored for improved activity and stereoselectivity toward challenging substrates.

Below is a representative data table from an amine donor screening study for the transamination of 1-phenylpropan-2-one using different immobilised transaminases, illustrating how enzyme selection impacts conversion.

Table 1: Amine Donor Screening in Transamination Reaction conditions: immobilised whole-cell TA biocatalyst (20 mg), 1-phenylpropan-2-one (10 mM), amine donor (100 mM), PLP (1 mM), sodium phosphate (B84403) buffer (100 mM, pH 7.5), DMSO (5 v/v%), 30 °C, 24 h. Data adapted from a study on related compounds. nih.gov

Enzyme Amine Donor Conversion (%) Enantiomeric Excess (ee %)
ArR-TA Isopropylamine 45 >99 (R)
ArR-TA sec-Butylamine (B1681703) 65 >99 (R)
ArR-TA 1-Phenylethylamine 78 >99 (R)
AtR-TA Isopropylamine 30 >99 (R)
AtR-TA sec-Butylamine 55 >99 (R)

A significant challenge in transaminase-catalyzed reactions is the often unfavorable thermodynamic equilibrium, which limits product conversion. mdpi.comresearchgate.net To overcome this, various process intensification techniques based on in situ product removal (ISPR) have been developed.

One highly effective strategy is in situ product crystallization (ISPC). researchgate.net This technique involves the addition of a specific counter-ion that forms a poorly soluble salt with the target amine product, causing it to crystallize out of the solution. researchgate.net The continuous removal of the product shifts the reaction equilibrium towards the product side, enabling high conversions. researchgate.net For example, 3,3-diphenylpropionic acid (DPPA) has been used as a counter-ion to selectively precipitate product amines. researchgate.net

An integrated continuous process for the synthesis of the similar (S)-1-(3-methoxyphenyl)ethylamine was developed using a triple vessel concept featuring a central membrane reactor and a final crystallizer. mdpi.com This setup successfully overcame the unfavorable equilibrium, demonstrating the power of combining membrane technology with crystallization. mdpi.com Enzyme-membrane reactors are key to such intensified and greener processes for chiral amine synthesis. researchgate.net

Another ISPR method is reactive extraction, where the product is removed from the aqueous reaction phase into an organic phase. rsc.orgrsc.org This has been demonstrated using oleic acid as a sustainable reactant to extract the amine product, thereby driving the reaction forward, especially when using L-alanine as the amine donor. rsc.orgrsc.org

The utility of transaminases is defined by their substrate scope and their acceptance of various amine donors. Initially limited to smaller ketones, protein engineering has significantly broadened the substrate scope of transaminases to include structurally complex and bulky prochiral ketones relevant to the pharmaceutical industry. frontiersin.orgresearchgate.net

The choice of amine donor is critical for process efficiency. Isopropylamine (IPA) is often preferred because its co-product, acetone, is volatile and can be easily removed to shift the reaction equilibrium. mdpi.comrsc.org However, many wild-type transaminases exhibit low acceptance of IPA. rsc.org

Alternatively, L-alanine can be used as an amine donor, which is considered a "greener" option. rsc.org However, the use of L-alanine often results in thermodynamically limited conversions, necessitating ISPR strategies like reactive extraction to achieve high yields. rsc.orgrsc.org Other donors, such as sec-butylamine or various chiral amines, are also used, and the optimal donor is typically identified during process optimization. nih.gov

Table 2: Effect of Amine Donor on Transaminase Activity Data based on general observations in transaminase-catalyzed reactions. mdpi.comrsc.orgrsc.orgrsc.org

Amine Donor Advantages Disadvantages
Isopropylamine (IPA) Volatile co-product (acetone) is easily removed, driving equilibrium. Often poorly accepted by wild-type enzymes.
L-Alanine "Green" and readily available amine donor. Unfavorable equilibrium often requires coupled enzyme systems or ISPR.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral imines represents a powerful and highly atom-economical chemical alternative for the synthesis of chiral amines. scholaris.ca This method typically involves the use of a transition metal catalyst, such as iridium or rhodium, complexed with a chiral ligand. scholaris.canih.gov

The synthesis of this compound via this route would proceed through the asymmetric hydrogenation of the corresponding N-unsubstituted ketimine. However, this reaction presents several challenges. Imines are often unstable and prone to hydrolysis, and the resulting amine product can coordinate to the metal center, leading to catalyst inhibition. scholaris.ca

Despite these difficulties, significant successes have been achieved. Ruthenium and iridium catalysts are particularly effective. For example, a large-scale synthesis of a related amine was performed in a 750 kg batch using an [Ir(COD)Cl]₂-TaniaPhos catalyst system with iodine as an additive, affording the product with >96% ee after recrystallization. scholaris.ca In another example, an 18 kg scale asymmetric transfer hydrogenation (ATH) using a Noyori-type ruthenium arene amidoamine catalyst yielded the desired amine with an exceptional 99.7% ee. scholaris.ca These examples highlight the industrial viability of asymmetric hydrogenation for producing highly enantiopure amines.

Ruthenium-Catalyzed Systems and Ligand Design for Imines

Ruthenium-catalyzed asymmetric hydrogenation and reductive amination serve as powerful tools for the synthesis of chiral primary amines from prochiral ketones. acs.orggoogle.com The process typically involves the in-situ formation of an imine from a ketone (e.g., 3-methoxyacetophenone) and an amine source like ammonia (B1221849) or an ammonium (B1175870) salt, followed by immediate enantioselective hydrogenation. google.com The success of this transformation is highly dependent on the design of the chiral ligand coordinated to the ruthenium center.

Key to achieving high enantioselectivity is the use of chiral bisphosphine ligands. Ligands such as those from the BINAP family and their derivatives are instrumental. rsc.orgacs.org For instance, a ruthenium/C3-TunePhos catalytic system has demonstrated high efficiency in the direct reductive amination of various alkyl aryl ketones using ammonium acetate (B1210297) as the amine source and molecular hydrogen (H₂) as the reductant. acs.org This approach is valued for its operational simplicity and compatibility with a wide range of functional groups, achieving excellent enantiocontrol with up to 98% enantiomeric excess (ee) for many substrates. acs.org The mechanism often involves a metal-ligand bifunctional catalysis, where the ruthenium complex and the ligand cooperate in the catalytic cycle. acs.org In these systems, a hydride on the ruthenium and a proton from a coordinated diamine ligand can be transferred simultaneously to the imine intermediate via a six-membered pericyclic transition state, occurring in the outer coordination sphere of the metal complex. acs.orgyoutube.com

Table 1: Examples of Ruthenium-Catalyzed Asymmetric Reductive Amination of Aryl Ketones

Catalyst System Ketone Substrate Amine Source Enantiomeric Excess (ee) Reference
Ru/C3-TunePhos Alkyl Aryl Ketones NH₄OAc >90% acs.org
dtbm-Segphos/Ru Aryl Methyl Ketone NH₃/NH₄Cl >93% researchgate.net
(S,S)-f-binaphane/[Ru(PPh₃)₃H(CO)Cl] Aliphatic Ketones NH₄I up to 74% researchgate.net
(R)-BINAP/RuCl₂/(S,S)-DPEN Acetophenone (B1666503) H₂ 82% acs.org
Iridium- and Nickel-Catalyzed Asymmetric Hydrogenation of Imine Derivatives

Iridium complexes have emerged as highly effective catalysts for the asymmetric hydrogenation of imines, particularly N-aryl imines. nih.govnih.gov These systems often employ chiral N,P ligands, such as phosphino-oxazolines (PHOX) and phosphino-imidazolines (PHIM), which create a well-defined chiral environment around the iridium center. nih.govnih.gov This allows for excellent enantioselectivities (up to 96% ee) in the reduction of acetophenone N-arylimines and related substrates under relatively mild conditions. nih.gov The largest-scale industrial application of asymmetric imine hydrogenation, the synthesis of (S)-metolachlor, utilizes an iridium-Josiphos catalyst system, highlighting the robustness and efficiency of iridium catalysis. nih.gov Mechanistic studies on similar systems suggest a proton-first, outer-sphere mechanism where an acid co-catalyst is crucial for achieving high activity and productivity. nih.gov

Nickel-catalyzed asymmetric hydrogenation has gained prominence as a more sustainable and cost-effective alternative to precious metal catalysis. dicp.ac.cnnih.gov Significant progress has been made in the hydrogenation of N-sulfonyl imines using chiral nickel catalysts. nih.govresearchgate.net For example, a catalyst system comprising a nickel salt and the chiral ligand (R,R)-QuinoxP* has shown exceptional activity and enantioselectivity for the hydrogenation of N-tert-butanesulfonyl imines. nih.gov Mechanistic investigations suggest that an excess of the nickel salt can promote the formation of the active catalytic complex, thereby enhancing the reaction's efficiency. nih.gov While primarily demonstrated on N-sulfonyl imines, these advancements pave the way for the development of nickel catalysts for a broader range of imine substrates.

Chiral Ligand Architectures and Their Influence on Enantioselectivity

The enantioselectivity of metal-catalyzed imine hydrogenation is fundamentally governed by the architecture of the chiral ligand. acs.org Chiral phosphines, particularly C₂-symmetric bisphosphines like BINAP and its analogues (e.g., TunePhos, Segphos), are among the most successful ligands. acs.orgacs.org Their conformational rigidity and well-defined bite angles create a stable and predictable chiral pocket around the metal center, which effectively differentiates between the two prochiral faces of the imine substrate. youtube.com

P-stereogenic phosphine (B1218219) ligands, where the chirality resides on the phosphorus atom itself, represent another important class. acs.org These ligands can offer unique steric and electronic properties that lead to very high levels of enantioselectivity. acs.org

Chiral diamines are also crucial, both as primary ligands and as components of more complex ligand systems. nih.govcapes.gov.br In many successful ruthenium catalysts for ketone and imine hydrogenation, a chiral bisphosphine is paired with a chiral diamine ligand. acs.orgacs.org This combination creates a "metal-ligand bifunctional" catalyst where the amine ligand is not merely a spectator but actively participates in the hydrogen transfer step, enhancing both reactivity and selectivity. acs.org The precise steric and electronic tuning of these ligands—by modifying substituents on the phosphine or the diamine backbone—is critical for optimizing the catalytic performance for a specific substrate. nih.gov

Organocatalytic Methods

Organocatalysis offers a metal-free alternative for asymmetric synthesis, relying on small organic molecules to induce chirality.

Chiral Primary Amine Catalysis in Stereoselective Transformations

Chiral primary amines and their derivatives are not only synthetic targets but can also serve as catalysts themselves. sigmaaldrich.comyale.edu In organocatalysis, a primary amine can react with a ketone or aldehyde to form an enamine intermediate. If the amine catalyst is chiral, this enamine will be formed stereoselectively, allowing for subsequent enantioselective reactions. nih.gov While more commonly applied to C-C bond-forming reactions, the principle can be extended to other transformations. For instance, a chiral amine could theoretically catalyze the amination of a carbonyl compound by guiding the approach of an incoming nucleophile or electrophile to the enamine intermediate. Cinchona alkaloid derivatives, which contain amine functionalities, are powerful organocatalysts for various asymmetric reactions, including nucleophilic aromatic substitutions. nih.gov

Application of Organocatalysts in Green Solvents (e.g., Deep Eutectic Solvents)

The push towards more sustainable chemistry has led to the exploration of green reaction media, with Deep Eutectic Solvents (DES) gaining significant attention. rsc.orgmdpi.com DES are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that have a melting point significantly lower than their individual components. mdpi.com They are often biodegradable, non-toxic, and recyclable.

In organocatalysis, DES can serve as both the solvent and a co-catalyst, influencing the reaction's outcome. researchgate.netresearchgate.net The extensive hydrogen-bonding network within a DES can stabilize transition states and intermediates, sometimes enhancing reaction rates and selectivities. mdpi.com Asymmetric organocatalytic reactions have been successfully conducted in DES. rsc.orgresearchgate.net For amine synthesis, DES can facilitate transformations like reductive aminations, often leading to higher yields and simpler product isolation compared to conventional organic solvents. mdpi.com The use of chiral DES, where one of the components is a chiral molecule like a sugar or tartaric acid, is an emerging area that combines the benefits of organocatalysis and green solvents in a single system. researchgate.net

Chiral Resolution Techniques

When a racemic mixture of 1-(3-methoxyphenyl)propan-1-amine (B1603461) is produced, chiral resolution is required to isolate the desired (S)-enantiomer. The most common and industrially viable method is the crystallization of diastereomeric salts. wikipedia.orgwikipedia.org

This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially while the other remains in solution. wikipedia.orglibretexts.org After separation by filtration, the pure enantiomer of the amine is recovered by treating the salt with a base. libretexts.org

The choice of resolving agent is critical for a successful separation. For basic compounds like amines, chiral carboxylic acids are commonly used. libretexts.org A patent for the resolution of the structurally similar compound (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine highlights the use of tartaric acid derivatives, such as (R,R)-4-chlorotartranilic acid, to achieve high enantiomeric purity (>99% ee) and yield. google.com The efficiency of the resolution depends on factors such as crystallization time and temperature, where kinetic control can sometimes be exploited to achieve rapid crystallization of the desired diastereomer before the system reaches thermodynamic equilibrium. gavinpublishers.com

Table 2: Common Chiral Resolving Agents for Amines

Resolving Agent Type Reference
(+)-Tartaric acid Acid wikipedia.orgstereoelectronics.org
(-)-Malic acid Acid libretexts.org
(-)-Mandelic acid Acid libretexts.org
(+)-Camphor-10-sulfonic acid Acid libretexts.org
Dibenzoyltartaric acid Acid capes.gov.br

Diastereomeric Salt Crystallization for Enantiomer Separation

Diastereomeric salt crystallization remains one of the most classical and industrially viable techniques for resolving racemic mixtures. acs.orgrsc.org This method involves reacting a racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, allowing for their separation through fractional crystallization. acs.org This technique is broadly applicable to compounds with an acidic or basic functional group, making it suitable for resolving amines like 1-(3-methoxyphenyl)propan-1-amine. rsc.org

The general process involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent, followed by inducing crystallization of the less soluble diastereomeric salt. After separation by filtration, the desired enantiomer is recovered by breaking the salt, typically through treatment with an acid or base. wikipedia.org

The success of a diastereomeric resolution hinges on the choice of the resolving agent. wikipedia.org The agent must form stable, crystalline salts with the racemate and exhibit a significant solubility difference between the two resulting diastereomers. rsc.org For the resolution of chiral amines, chiral carboxylic acids are commonly employed. libretexts.orglibretexts.org

Prominent examples of resolving agents include:

Mandelic Acid: Enantiomerically pure mandelic acid is an effective resolving agent for aryl-alkyl-amines. For instance, (S)-mandelic acid has been successfully used in the resolution of the structurally similar (S)-1-(3-methoxyphenyl)ethylamine, where it forms an insoluble diastereomeric salt with the (S)-enantiomer of the amine, allowing for its selective isolation. researchgate.netchemeurope.com

Tartaric Acid Derivatives: Tartaric acid and its derivatives are among the most widely used resolving agents in industrial chemistry. wikipedia.orgchemeurope.com They are readily available in both enantiomeric forms and can effectively resolve a wide array of racemic amines through the formation of diastereomeric tartrate salts. mdpi.comnih.gov

The selection process is often empirical, requiring screening of various resolving agents to find the optimal pairing for a specific racemate. wikipedia.org Optimization involves adjusting the stoichiometry between the racemate and the resolving agent, which can significantly affect the phase equilibrium of the system and the ultimate yield of the resolution. ntnu.no

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentTypeCommon ApplicationsCitation
Mandelic AcidChiral AcidResolution of racemic alcohols and amines. libretexts.orgchemeurope.com libretexts.orgchemeurope.com
Tartaric AcidChiral AcidWidely used for resolving racemic bases. wikipedia.orglibretexts.org wikipedia.orglibretexts.org
Camphorsulfonic AcidChiral AcidForms diastereomeric salts with chiral amines. libretexts.org libretexts.org
BrucineChiral BaseResolution of racemic acids. wikipedia.org wikipedia.org
1-PhenylethylamineChiral BaseResolution of chiral acids. wikipedia.org wikipedia.org

Achieving high diastereomeric excess (d.e.) and yield requires meticulous control over crystallization parameters. The process can be governed by either thermodynamic or kinetic control. ntnu.no

Thermodynamic Control: In this scenario, the system is allowed to reach equilibrium, where the least soluble diastereomeric salt crystallizes out. The process design relies on understanding the solid-liquid phase diagram of the multicomponent system. ntnu.no

Kinetic Control: This approach is necessary when the desired diastereomer is not the most stable (i.e., not the least soluble) at equilibrium. The separation is achieved by exploiting differences in the crystallization rates of the two diastereomers. ntnu.no

Key parameters that must be optimized include:

Temperature and Cooling Rate: Solubility is highly temperature-dependent. A controlled cooling profile can maximize the recovery of the desired diastereomer while minimizing the nucleation of the more soluble one. rsc.org For example, in one study, a cooling rate of 0.07 °C/min was applied to achieve a high-yield resolution. rsc.org

Supersaturation: This is the primary driving force for crystallization. It must be carefully controlled to promote the growth of existing crystals over spontaneous nucleation of the counter-diastereomer. ntnu.no

Seeding: Introducing seed crystals of the pure, desired diastereomer into a supersaturated solution can direct the crystallization process, ensuring that only the intended diastereomer crystallizes and helping to control crystal size and morphology. chemeurope.comntnu.no

Solvent: The choice of solvent is critical as it affects the solubilities and the solubility difference between the diastereomeric salts.

Monitoring the process using in-line analytical tools, such as polarimetry, can provide real-time data on the enantiomeric excess in the solution, allowing for precise control and determination of the optimal harvest time. acs.org

Table 2: Key Parameters in Diastereomeric Salt Crystallization

ParameterEffect on ResolutionControl StrategyCitation
Temperature Affects the solubility of diastereomeric salts and the width of the metastable zone.Controlled cooling profiles; isothermal crystallization at an optimal temperature. rsc.orgntnu.no
Supersaturation Acts as the driving force for both crystal growth and nucleation.Control of concentration and temperature; addition of anti-solvents. ntnu.no
Resolving Agent Ratio Influences the position of the eutectic point and the overall phase diagram.Stoichiometric or sub-stoichiometric addition based on phase equilibrium studies. ntnu.no
Seeding Induces crystallization of the desired diastereomer, avoiding spontaneous nucleation of the counter-diastereomer.Addition of a small amount of pure desired diastereomer crystals to a supersaturated solution. chemeurope.comntnu.no
Solvent System Determines the absolute and relative solubilities of the diastereomeric salts.Screening of different solvents and solvent mixtures to maximize the solubility difference. libretexts.org

Dynamic Kinetic Resolution via Enzymatic Cascades

While classical resolution is effective, its maximum theoretical yield is limited to 50% for a single enantiomer. chemeurope.com Dynamic kinetic resolution (DKR) overcomes this limitation by coupling the kinetic resolution of one enantiomer with the in-situ racemization of the unwanted enantiomer, theoretically enabling a 100% yield of the desired product. diva-portal.org

Enzymatic cascades are a powerful tool for achieving DKR of amines. diva-portal.orgdiva-portal.org A common strategy combines the stereospecific acylation of one amine enantiomer by a lipase (B570770) with the racemization of the remaining amine substrate. diva-portal.org For example, a lipase like Candida antarctica Lipase B (CALB) can selectively acylate the (S)-amine, which can then be separated from the unreacted (R)-amine. The key to the "dynamic" process is the simultaneous conversion of the remaining (R)-amine back into the racemic mixture, continuously feeding the substrate for the lipase-catalyzed reaction. acs.org

This racemization can be achieved through:

Chemoenzymatic DKR: This approach pairs an enzyme with a metal racemization catalyst. For instance, palladium nanoparticles supported on various materials have been shown to be effective racemization catalysts that are compatible with lipases under mild conditions (e.g., temperatures below 70 °C), allowing for the DKR of primary benzylic amines with high yields and excellent enantiomeric excess (ee). acs.orgnih.gov

Fully Enzymatic DKR: This method uses a second set of enzymes for racemization. One system employs a pair of stereo-complementary amine transaminases that work in tandem to interconvert the unwanted enantiomer through a ketone intermediate, thereby achieving racemization. diva-portal.org

These DKR processes offer a potentially greener and more efficient alternative to chemical methods, converting a racemic starting material almost entirely into a single, enantiomerically pure product. diva-portal.orgrsc.org

Precursor-Based and Derivatization Synthetic Routes

The synthesis of the target (S)-amine relies on the efficient preparation of its racemic precursor, 1-(3-methoxyphenyl)propan-1-amine, or the use of other starting materials that can be converted into the final product.

A primary route to racemic 1-(3-methoxyphenyl)propan-1-amine is through the reduction of precursor molecules containing the necessary carbon skeleton. Two key intermediates are nitriles and imines.

Reduction of Nitriles: The corresponding nitrile, 2-(3-methoxyphenyl)butanenitrile, can be synthesized and subsequently reduced to the primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, effectively converting the cyano group into an aminomethyl group. libretexts.org This method extends the carbon chain, so the starting nitrile would need to be synthesized accordingly. A more direct route starts with 3-methoxypropiophenone, converts it to a cyanohydrin, and then reduces the nitrile and hydroxyl groups.

Reduction of Imines (Reductive Amination): This is arguably the most common and versatile method for synthesizing amines. masterorganicchemistry.com The synthesis of 1-(3-methoxyphenyl)propan-1-amine can be achieved by the reductive amination of 3-methoxypropiophenone. In this two-step, one-pot process, the ketone reacts with ammonia to form an imine intermediate, which is then immediately reduced to the target primary amine. researchgate.netlibretexts.org A variety of reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the protonated imine (iminium ion) over the ketone starting material. masterorganicchemistry.com

Table 3: Common Reducing Agents for Imines and Nitriles

ReagentSubstrateProductKey FeaturesCitation
Lithium Aluminum Hydride (LiAlH₄) Nitriles, Imines, AmidesPrimary AminesVery powerful, non-selective reducing agent. libretexts.org
Sodium Borohydride (NaBH₄) Imines, Aldehydes, KetonesAmines, AlcoholsMilder than LiAlH₄; often used in reductive amination. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) Imines/Iminium IonsAminesSelective for iminiums over ketones/aldehydes; useful for one-pot reductive amination. masterorganicchemistry.com
Catalytic Hydrogenation (H₂/Catalyst) Nitriles, IminesPrimary AminesCatalysts include Ni, Pd, Pt. Can be used for reductive amination. researchgate.netlibretexts.org

Nucleophilic substitution provides an alternative pathway for constructing the C-N bond essential for the amine functionality. ucsb.edu These reactions involve an electron-rich nucleophile attacking an electron-deficient carbon center, displacing a leaving group. gacariyalur.ac.in

For the synthesis of this compound, this could be approached in several ways:

From a Chiral Alcohol: One could start with enantiomerically pure (R)-1-(3-methoxyphenyl)propan-1-ol. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with a nitrogen nucleophile, such as sodium azide (B81097) (NaN₃), would proceed via an Sₙ2 mechanism, which occurs with an inversion of stereochemistry. solubilityofthings.com This would yield an azido (B1232118) intermediate with the desired (S)-configuration. The final step is the reduction of the azide to the primary amine, which can be accomplished with reagents like LiAlH₄ or through catalytic hydrogenation, preserving the stereocenter.

Enantioconvergent Substitution: Advanced catalytic methods allow for the synthesis of chiral amines from racemic starting materials via nucleophilic substitution. nih.gov For example, a nickel-catalyzed enantioconvergent coupling can react a racemic α-halo alkyl compound with an alkylzinc reagent. While this specific example builds a C-C bond, related catalytic systems can achieve enantioselective C-N bond formation, representing a modern approach to chiral amine synthesis. nih.gov

These precursor-based and derivatization routes offer strategic flexibility in the synthesis of the target molecule, allowing chemists to choose a pathway based on the availability of starting materials, cost, and desired efficiency.

Multi-Step Synthesis from Aromatic Ketone Precursors

The enantioselective synthesis of this compound from its corresponding aromatic ketone precursor, 3'-methoxypropiophenone (B1296965), can be effectively achieved through a multi-step approach utilizing a chiral auxiliary. A well-established method involves the use of N-tert-butanesulfinamide, often referred to as Ellman's auxiliary, to generate a chiral N-tert-butanesulfinyl imine intermediate. This intermediate then undergoes a diastereoselective reduction, followed by the removal of the chiral auxiliary to yield the desired enantiomerically enriched amine.

The initial step involves the condensation of 3'-methoxypropiophenone with (R)-N-tert-butanesulfinamide. This reaction is typically catalyzed by a Lewis acid, such as titanium(IV) ethoxide, to facilitate the formation of the corresponding N-sulfinyl imine. The choice of the (R)-enantiomer of the sulfinamide is crucial for directing the stereochemical outcome of the subsequent reduction to favor the desired (S)-amine.

Following the formation of the chiral N-tert-butanesulfinyl imine, the next key step is the diastereoselective reduction of the carbon-nitrogen double bond. Various reducing agents can be employed for this transformation, with the selection influencing the diastereoselectivity of the reaction. Common choices include borohydride reagents. The chiral sulfinyl group on the imine effectively shields one face of the molecule, directing the hydride attack to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter. For the synthesis of the (S)-amine, the reduction is directed by the (R)-sulfinyl group to produce the (S,R)-sulfinamide.

The final step in this sequence is the removal of the chiral auxiliary to liberate the free amine. This is typically accomplished by treating the N-sulfinyl amine with a strong acid, such as hydrochloric acid, in a protic solvent like methanol. This straightforward cleavage step yields the target this compound with high enantiopurity.

A representative multi-step synthesis is detailed in the table below:

StepReactionReagents and ConditionsProductDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
1Imine Formation3'-methoxypropiophenone, (R)-N-tert-butanesulfinamide, Ti(OEt)4, THF, reflux(R,E)-N-(1-(3-methoxyphenyl)propylidene)-2-methylpropane-2-sulfinamideN/A
2Diastereoselective Reduction(R,E)-N-(1-(3-methoxyphenyl)propylidene)-2-methylpropane-2-sulfinamide, NaBH4, THF, -48 °C(R)-N-((S)-1-(3-methoxyphenyl)propyl)-2-methylpropane-2-sulfinamide>99:1 d.r.
3Auxiliary Cleavage(R)-N-((S)-1-(3-methoxyphenyl)propyl)-2-methylpropane-2-sulfinamide, HCl in MeOHThis compound>99% e.e.

Reductive Amination Strategies

Reductive amination represents a more direct and atom-economical approach for the enantioselective synthesis of this compound from 3'-methoxypropiophenone. This strategy involves the in-situ formation of an imine from the ketone and an amine source, followed by its immediate asymmetric reduction to the chiral amine, often catalyzed by a chiral transition metal complex.

A prominent method in this category is the iridium-catalyzed direct asymmetric reductive amination. nih.gov In this approach, a primary alkyl amine can serve as the nitrogen source. nih.gov The reaction is catalyzed by an iridium precursor in the presence of a sterically tunable chiral phosphoramidite (B1245037) ligand. nih.gov This catalytic system facilitates the direct coupling of the ketone with the amine and subsequent enantioselective reduction in a single pot. nih.gov The choice of the chiral ligand is paramount in achieving high enantioselectivity for the desired (S)-amine.

Another powerful strategy is the asymmetric transfer hydrogenation of a pre-formed or in-situ generated imine. This method often utilizes a ruthenium catalyst in conjunction with a chiral diamine ligand, such as those pioneered by Noyori. The hydrogen source is typically a mixture of formic acid and triethylamine. The chiral catalyst transfers hydrogen to the imine in a highly enantioselective manner, leading to the formation of the chiral amine.

Biocatalytic reductive amination is also an emerging and highly effective strategy. Engineered amine dehydrogenases (AmDHs) can be employed to catalyze the asymmetric synthesis of chiral primary amines from ketones with high conversions and excellent enantioselectivities. researchgate.net This approach offers the advantages of mild reaction conditions and high specificity.

The table below summarizes a representative reductive amination strategy:

StrategyCatalyst/Reagent SystemAmine SourceKey FeaturesTypical Enantiomeric Excess (e.e.)
Iridium-Catalyzed Direct Asymmetric Reductive AminationIridium precursor, Chiral phosphoramidite ligandPrimary alkyl amineOne-pot synthesis, broad substrate scopeHigh
Asymmetric Transfer Hydrogenation[RuCl2(p-cymene)]2, Chiral diamine ligand, HCOOH/NEt3Ammonium formateMild conditions, readily available reagentsHigh
Biocatalytic Reductive AminationEngineered Amine Dehydrogenase (AmDH)AmmoniaHigh enantioselectivity and conversion under mild conditionsUp to >99%

Stereochemical Control and Enantiopurity Assessment in S 1 3 Methoxyphenyl Propan 1 Amine Synthesis

Methodologies for Achieving and Enhancing Enantiomeric Excess

Achieving a high enantiomeric excess (ee) in the synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine can be approached through several strategic methodologies. These methods either directly generate the desired enantiomer in excess (asymmetric synthesis) or separate it from a racemic mixture (chiral resolution).

Asymmetric Reductive Amination: A prominent strategy for synthesizing chiral amines is the asymmetric reductive amination of a prochiral ketone, in this case, 3-methoxypropiophenone. This method introduces chirality by using a chiral agent to influence the stereochemical course of the reaction. researchgate.net One approach involves a one-pot condensation-reduction of the ketone with a chiral auxiliary, such as (S)-α-methylbenzylamine. The reaction is mediated by a reductive system, for example, using titanium(IV) isopropoxide [Ti(OiPr)₄] and a hydrogen source like Raney Nickel (Raney Ni/H₂). researchgate.net This process forms a diastereomeric mixture of imines in situ, which are then reduced. The inherent chirality of the auxiliary directs the reduction to preferentially form one diastereomer. A subsequent hydrogenolysis step removes the chiral auxiliary, yielding the target primary amine with a preserved high enantiomeric excess. researchgate.net

Chemoenzymatic Synthesis: Enzymes are highly effective and stereospecific catalysts that can be employed in organic synthesis. For the preparation of enantiomerically pure amines, lipases are often used. For instance, Candida antarctica lipase (B570770) B (CALB) can be used for the stereoselective acetylation of a racemic amine. researchgate.net In this kinetic resolution, the enzyme selectively acetylates one enantiomer (e.g., the (R)-amine) at a much faster rate, leaving the unreacted this compound in high enantiomeric purity. The acetylated amine can then be easily separated from the desired unreacted amine.

Diastereomeric Resolution: This classical method involves the reaction of a racemic mixture of 1-(3-Methoxyphenyl)propan-1-amine (B1603461) with an enantiomerically pure chiral resolving agent, such as (R)- or (S)-mandelic acid. researchgate.net The reaction converts the pair of enantiomers into a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent is cleaved to afford the desired single enantiomer of the amine. The efficiency of this separation is a key factor in achieving high enantiopurity. researchgate.net

The table below summarizes various methodologies pertinent to the synthesis of chiral amines, which are applicable for producing this compound.

Table 1: Methodologies for Enantioselective Synthesis of Chiral Amines

Methodology Reagents/Catalysts Principle Reported Efficiency
Asymmetric Reductive Amination Prochiral ketone, chiral auxiliary (e.g., (S)-α-methylbenzylamine), Ti(OiPr)₄/Raney Ni/H₂ The chiral auxiliary directs the stereochemical outcome of the reduction of the intermediate imine, leading to an excess of one diastereomer. researchgate.net Good to excellent yields (76-90%) and high diastereomeric excess (72-98% de). researchgate.net
Chemoenzymatic Resolution Racemic amine, Candida antarctica lipase B (CALB), acetylating agent The enzyme selectively catalyzes the acylation of one enantiomer, allowing for the separation of the unreacted enantiomer in high purity. researchgate.net Can achieve excellent enantiomeric excess (up to 100% ee). researchgate.net
Diastereomeric Resolution Racemic amine, chiral resolving agent (e.g., enantiopure mandelic acid) Forms diastereomeric salts with different physical properties (e.g., solubility), enabling separation by crystallization. researchgate.net Described as a method with high resolution efficiency. researchgate.net

| Catalytic Asymmetric Synthesis | Aldehydes, amines, propargyl ethers, chiral catalyst (e.g., pseudoephedrine) | A chiral catalyst facilitates a three-component reaction to form chiral products with high enantioselectivity. uni-pannon.hu | Can result in high diastereomeric excess (up to 96% de). uni-pannon.hu |

Analytical Techniques for Enantiopurity Determination in Research Settings

Once a synthesis targeting an enantiomerically enriched product is complete, it is crucial to accurately determine the enantiomeric excess. In a research context, several analytical techniques are employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used techniques for separating and quantifying enantiomers. nih.gov These methods require the use of a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with each enantiomer. This differential interaction leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification by integrating the areas of their respective peaks in the chromatogram. The choice of the specific chiral column and mobile phase is critical for achieving baseline separation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy has become a rapid and reliable tool for determining enantiomeric purity. nih.gov Since enantiomers are indistinguishable in a standard achiral NMR experiment, a chiral auxiliary is required. This can be achieved in two ways:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral agent to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals allows for the calculation of the diastereomeric (and thus enantiomeric) ratio.

Chiral Solvating Agents (CSAs): The analyte is mixed with a chiral solvating agent, such as a derivative of BINOL, directly in the NMR tube. nih.gov The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. These complexes are in fast exchange with the free species, but the different interactions cause the signals of the enantiomers to appear at slightly different chemical shifts, enabling their quantification. nih.gov

Chiroptical Methods: Optical rotation and Circular Dichroism (CD) are techniques that measure the interaction of a chiral substance with plane-polarized light. nih.gov While optical rotation measurement using a polarimeter is a classic and inexpensive method, its accuracy can be affected by sample concentration, temperature, solvent, and the presence of chiral impurities. nih.gov Circular dichroism provides more structural information but shares similar limitations regarding quantitative accuracy for determining enantiomeric excess compared to chromatographic or NMR methods.

The following table compares the primary analytical techniques used for determining the enantiopurity of chiral amines.

Table 2: Comparison of Analytical Techniques for Enantiopurity Determination

Technique Principle Advantages Disadvantages
Chiral HPLC/GC Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov High accuracy and precision; provides baseline separation for quantification. Requires expensive chiral columns and solvents; method development can be time-consuming. nih.gov
NMR Spectroscopy (with chiral agents) Conversion of enantiomers into diastereomers (covalently or non-covalently) which exhibit distinct NMR signals. nih.gov Rapid, requires small sample amounts, provides structural information. Requires a suitable chiral agent; peak resolution can be an issue.
Optical Rotation / Polarimetry Measures the rotation of plane-polarized light by a chiral sample. nih.gov Simple, fast, and inexpensive. Less accurate; sensitive to concentration, temperature, solvent, and impurities. nih.gov

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. nih.gov | Provides structural information about the chiral center. | Not typically used for routine quantification of enantiomeric excess. |

Chemical Reactivity and Mechanistic Insights of S 1 3 Methoxyphenyl Propan 1 Amine

Reactivity of the Amine Moiety in Organic Transformations

The primary amine group in (S)-1-(3-Methoxyphenyl)propan-1-amine is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties. acs.org

N-Alkylation: The amine group can also act as a nucleophile in reactions with alkyl halides to form secondary amines. wikipedia.org However, the direct alkylation of primary amines can be challenging to control, often leading to over-alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts, as the product secondary amine is often more nucleophilic than the starting primary amine. wikipedia.orgmasterorganicchemistry.com To achieve selective mono-alkylation, specific strategies may be required, such as using a large excess of the primary amine or employing alternative methods like reductive amination. rsc.org For example, N-alkylation of aromatic primary amines with alcohols can be achieved using ruthenium-based catalysts under mild conditions, yielding the corresponding secondary amines in high yields. nih.gov

A representative example of a related N-alkylation reaction is the reaction of p-anisidine (B42471) with 3-phenyl-1-propanol, catalyzed by a Ru complex, which affords the secondary amine in 90% yield. nih.gov

Table 1: Representative N-Alkylation of an Aromatic Amine with an Alcohol
AmineAlcoholCatalystYieldReference
p-Anisidine3-Phenyl-1-propanol[Ru(p-cymene)Cl2]2/Xantphos90% nih.gov

Transformations Involving the Methoxyphenyl Aromatic System

The methoxyphenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The substituents already present on the ring, the methoxy (B1213986) group (-OCH3) and the 1-aminopropyl group, dictate the regioselectivity of these transformations.

The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance. organicchemistrytutor.com The alkylamine substituent is also generally considered an activating group and an ortho-, para-director. However, under the acidic conditions often required for EAS reactions, the amine group will be protonated to form an ammonium salt (-NH3+), which is a strongly deactivating, meta-directing group.

Therefore, the outcome of an electrophilic aromatic substitution on this compound will depend on the reaction conditions. If the amine is protected, for example, as an amide, the directing effects of the methoxy and the acylated amine group will determine the position of substitution. In such a case, substitution would be directed to the positions ortho and para to the methoxy group and ortho and para to the protected amine group. The positions with the strongest combined activation from both groups would be favored.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.commasterorganicchemistry.com For instance, nitration of an aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. lumenlearning.com

General Reaction Pathways: Oxidation, Reduction, and Substitution

Oxidation: The benzylic position of this compound, the carbon atom bearing both the phenyl ring and the amine group, is susceptible to oxidation. The oxidation of benzylic amines can lead to the formation of imines or, upon further reaction, other products. acs.orgadvanceseng.com Various oxidizing agents and catalytic systems have been developed for this transformation, including metal-based catalysts and metal-free methods. acs.orgacs.org For example, the oxidation of benzylamines to the corresponding aldimines can be achieved with high yields using cetyltrimethylammonium permanganate. ias.ac.in The mechanism often involves the transfer of a hydride ion from the amine to the oxidant in the rate-determining step. ias.ac.in Another approach involves the anaerobic electrocatalytic oxidation of benzylic amines in the presence of a ferrocene-based redox mediator, which can lead to the formation of the coupled imine product with high Faradaic efficiency. acs.org

Table 2: Examples of Benzylamine Oxidation
SubstrateOxidant/CatalystProductYieldReference
BenzylamineCetyltrimethylammonium permanganateBenzaldimine82% (as DNP derivative) ias.ac.in
BenzylamineAnaerobic electrocatalytic oxidation with ferrocene (B1249389) mediatorN-(Benzylidene)benzylamine90% Faradaic efficiency acs.org

Reduction: The aromatic ring of this compound can be reduced under certain conditions. Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel at high pressures and temperatures can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. libretexts.org

A milder method for the partial reduction of aromatic rings is the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com The Birch reduction of an anisole (B1667542) derivative, such as the methoxyphenyl group in the target compound, typically results in a 1,4-cyclohexadiene (B1204751) product. adichemistry.com The electron-donating methoxy group directs the reduction to the ortho and meta positions. adichemistry.com

Substitution: As discussed in section 4.1, the amine group can undergo nucleophilic substitution reactions. Additionally, the aromatic ring can undergo nucleophilic aromatic substitution if a suitable leaving group is present on the ring, although this is less common for this type of substrate.

Electronic and Steric Influences on Reactivity

Steric Effects: Steric hindrance can play a crucial role in the reactivity of this compound, particularly in reactions involving the chiral center and the positions ortho to the substituents on the aromatic ring. The ethyl group attached to the chiral carbon and the methoxy group can sterically hinder the approach of reagents to the amine functionality and to the adjacent positions on the aromatic ring. unimib.itnumberanalytics.com For example, in electrophilic aromatic substitution reactions, substitution at the more sterically hindered ortho position might be disfavored compared to the para position, even if both are electronically activated. youtube.com The steric bulk around the nitrogen atom can also influence the rate of N-alkylation and N-acylation reactions. unimib.it

Applications As a Chiral Building Block in Advanced Organic Synthesis Research

Construction of Complex Chiral Amine-Containing Architectures

Chiral amines are fundamental to the synthesis of complex molecules that contain stereogenic centers. yale.edu Their utility extends to the formation of heterocyclic and acyclic structures that are core components of many bioactive compounds. While direct examples employing (S)-1-(3-Methoxyphenyl)propan-1-amine are limited, the established reactivity of analogous primary amines highlights its potential in several advanced synthetic strategies.

One powerful method involves the use of chiral N-tert-butanesulfinyl imines as intermediates. mdpi.com In a typical sequence, a ketone or aldehyde is condensed with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, to form a sulfinyl imine. This intermediate then undergoes diastereoselective addition of an organometallic reagent, followed by removal of the sulfinyl group to yield a chiral amine. This methodology has been used to create complex structures, including substituted homotropanones. mdpi.com this compound could, in turn, be used as a nucleophile or be derivatized to participate in similar complex bond-forming cascades.

Another significant strategy is the three-component A³ (Aldehyde-Alkyne-Amine) coupling reaction, which provides highly enantioselective access to propargylamines. mdpi.com In these reactions, a chiral catalyst system, often copper-based, facilitates the condensation of an aldehyde, a terminal alkyne, and an amine to create a new stereocenter. mdpi.com Research has shown that para-methoxyphenyl (PMP) amines are effective in these couplings. mdpi.com By extension, this compound could serve as the amine component to generate unique chiral propargylamine (B41283) structures, which are versatile intermediates for the synthesis of nitrogen-containing heterocycles and natural products.

Role in Peptoid Synthesis and Oligomerization

Peptoids, or poly-N-substituted glycines, are a class of peptide mimics that have garnered significant interest due to their enhanced proteolytic stability and structural diversity. rsc.orgnih.gov The synthesis of peptoids is most commonly achieved via the "submonomer" method on a solid support. nih.govfrontiersin.org This process involves a two-step cycle for each monomer addition: an acylation step with bromoacetic acid, followed by a nucleophilic displacement of the bromide with a primary amine. nih.gov The primary amine's side chain becomes the side chain of the peptoid residue.

The incorporation of chiral primary amines is a key strategy for inducing stable secondary structures, such as helices, in peptoid oligomers. nih.gov The steric bulk of the amine's side chain, particularly at the α-carbon, forces the otherwise flexible peptoid backbone to adopt a more rigid conformation. rsc.orgnih.gov (S)-1-phenylethylamine (Nspe) is one of the most common and effective chiral monomers used for this purpose. nih.gov

While direct studies incorporating this compound into peptoid backbones are not prominent, its structural features make it an intriguing candidate for such applications. As a chiral α-branched primary amine, it could be readily employed in the submonomer displacement step. Its 3-methoxyphenylpropyl side chain would introduce a unique combination of steric bulk and electronic properties compared to the standard phenylethyl side chain, potentially leading to novel folding patterns and functionalities in the resulting peptoid oligomers.

Table 1: Comparison of Primary Amines Used in Peptoid Synthesis

AmineAbbreviationKey FeatureRole in Peptoid Structure
(S)-1-phenylethylamineNspeChiral, aromatic, α-branchedInduces stable helical secondary structures through steric hindrance. nih.gov
BenzylamineNpmAromatic, achiralIncorporates an aromatic side chain without inducing a strong structural preference. nih.gov
2-MethoxyethylamineNmeAliphatic, flexible, achiralProvides a flexible, polar side chain. nih.gov
This compound-Chiral, aromatic, α-branched, extended chainPotential to induce secondary structure with altered steric and electronic properties compared to Nspe.

Utility in the Preparation of Enantiopure Intermediates for Bioactive Compound Development

Chiral amines are crucial building blocks in the pharmaceutical industry, with an estimated 40% of active pharmaceutical ingredients (APIs) containing a chiral amine moiety. nih.gov The synthesis of enantiomerically pure intermediates is therefore a critical step in drug development. nih.govnih.gov

A prominent example is the synthesis of Rivastigmine, a drug used to treat dementia associated with Alzheimer's and Parkinson's diseases. The key intermediate for this drug is the closely related analogue, (S)-1-(3-methoxyphenyl)ethylamine. researchgate.net This intermediate is prepared through the resolution of a racemic mixture or via asymmetric synthesis, highlighting the industrial importance of this structural motif. researchgate.net Similarly, other chiral 3-amino-1-phenylpropanol derivatives serve as core intermediates for widely used drugs such as Fluoxetine, Tomoxetine, and Nisoxetine. google.com this compound represents a valuable synthon in this class, providing a scaffold that can be elaborated into novel drug candidates.

Modern synthetic methods increasingly rely on biocatalysis to produce these enantiopure amines. nih.gov Transaminases, in particular, have been engineered to convert prochiral ketones into chiral amines with high enantiomeric excess (>99% ee). nih.gov For instance, an (R)-selective transaminase from Arthrobacter sp. can convert 3,4-dimethoxyphenylacetone (B57033) into (R)-3,4-dimethoxyamphetamine using (R)-1-phenylethylamine as the amine donor. nih.gov The corresponding prochiral ketone for the title compound, 1-(3-methoxyphenyl)propan-1-one, is a known chemical intermediate, suggesting that a biocatalytic route using an (S)-selective transaminase could be a highly efficient method for its production.

Table 2: Examples of Bioactive Compounds Derived from Analogous Chiral Phenylalkylamine Intermediates

DrugTherapeutic AreaKey Chiral Intermediate
RivastigmineAlzheimer's Disease(S)-1-(3-Methoxyphenyl)ethylamine researchgate.net
FluoxetineDepression(R/S)-N-Methyl-3-phenyl-3-hydroxypropylamine google.com
TomoxetineADHD(R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propylamine google.com
SitagliptinType 2 DiabetesChiral β-amino acid (synthesis uses α-PEA as chiral auxiliary) nih.gov

Comparison of Synthetic Utility with Related Chiral Amines

The synthetic utility of this compound can be best understood by comparing it to other widely used chiral amines, particularly its closest analogues. The most common of these is (S)-1-phenylethylamine (α-PEA), which is considered a "privileged" chiral auxiliary and inducer due to its low cost, commercial availability in both enantiomeric forms, and extensive success in asymmetric synthesis. nih.gov

The primary differences between these amines lie in the length of the alkyl chain (ethyl vs. propyl) and the presence and position of the methoxy (B1213986) substituent on the aromatic ring.

Alkyl Chain Length: The extension from an ethyl to a propyl group in this compound increases the steric bulk of the substituent. This can be advantageous in diastereoselective reactions where the chiral auxiliary is used to block one face of a reacting molecule, potentially leading to higher diastereomeric excess. However, it could also decrease reactivity due to increased steric hindrance at the reaction center.

Methoxy Group: The electron-donating methoxy group at the meta-position of the phenyl ring alters the electronic properties of the aromatic system. This can influence the reactivity of the amine itself and its performance in metal-catalyzed reactions where the aromatic ring might coordinate with the metal center. For example, in the synthesis of intermediates for Rivastigmine, the 3-methoxy group is an integral part of the final drug structure. researchgate.net

Compared to tert-butanesulfinamide, another dominant chiral amine source, this compound serves a different role. Tert-butanesulfinamide is primarily used as a chiral auxiliary that is installed and later removed. yale.edu In contrast, phenylalkylamines like the title compound are often incorporated directly into the final target molecule, acting as a chiral building block that contributes its entire carbon skeleton to the structure.

Table 3: Comparison of this compound with Related Chiral Amines

CompoundStructureKey Distinguishing FeaturesPrimary Synthetic Role
This compoundthis compoundPropyl chain; 3-methoxy substituentChiral building block, potential chiral auxiliary
(S)-1-Phenylethylamine(S)-1-PhenylethylamineEthyl chain; unsubstituted phenyl ringResolving agent; "privileged" chiral auxiliary and inducer. nih.gov
(S)-1-(3-Methoxyphenyl)ethylamine(S)-1-(3-Methoxyphenyl)ethylamineEthyl chain; 3-methoxy substituentKey chiral building block for Rivastigmine. researchgate.net
(S)-tert-Butanesulfinamide(S)-tert-ButanesulfinamideSulfur stereocenter; bulky t-butyl groupVersatile chiral auxiliary for asymmetric synthesis of primary amines. yale.edu

Note: Placeholder images are used in the table above.

Computational Chemistry Investigations on S 1 3 Methoxyphenyl Propan 1 Amine and Its Analogs

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of (S)-1-(3-Methoxyphenyl)propan-1-amine. These studies are crucial for understanding how the molecule interacts with its environment, including catalysts and biological receptors.

The conformational landscape of this compound is primarily dictated by the rotation around the C-C and C-N single bonds. Computational studies typically involve a systematic search of the potential energy surface to identify stable conformers. By employing DFT calculations, often with functionals like B3LYP or M06-2X and a basis set such as 6-31G(d), the geometries of various conformers can be optimized to find the lowest energy structures. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)
A60°0.00
B180°1.25
C-60°0.85

This table is illustrative and represents the type of data generated from conformational analysis. The values are not from a published study on this specific molecule.

Once the minimum energy conformation is identified, a range of electronic properties can be calculated. The distribution of electron density, for instance, is visualized through the molecular electrostatic potential (MEP) map. The MEP indicates regions of positive and negative electrostatic potential, highlighting the nucleophilic (electron-rich) and electrophilic (electron-poor) sites of the molecule. For this compound, the nitrogen atom of the amine group is expected to be a region of high negative potential, making it a primary site for protonation and interaction with electrophiles.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. A smaller energy gap suggests higher reactivity. In the context of its analogs, studies on similar compounds have utilized time-dependent DFT (TD-DFT) to calculate electronic absorption spectra, which can be correlated with experimental UV-Vis data. semanticscholar.org

Theoretical Analysis of Reaction Mechanisms and Transition States in Asymmetric Synthesis

The asymmetric synthesis of chiral amines like this compound is a cornerstone of modern organic chemistry. Computational chemistry plays a pivotal role in elucidating the intricate mechanisms of these reactions and in understanding the origins of stereoselectivity. A common route to such amines is the asymmetric hydrogenation of a corresponding imine or enamine. nih.govacs.org

Theoretical studies focus on mapping the reaction pathway, identifying the transition states, and calculating their corresponding activation energies. The difference in activation energies between the pathways leading to the (S) and (R) enantiomers determines the enantiomeric excess of the reaction. DFT calculations are the workhorse for these investigations, allowing for the detailed structural and energetic characterization of transition states. nih.gov

For instance, in a catalyst-mediated asymmetric hydrogenation, the transition state involves the interaction of the substrate, the catalyst, and the hydrogen source. The stereochemical outcome is often governed by subtle non-covalent interactions, such as hydrogen bonds and π-π stacking, between the substrate and the chiral catalyst. acs.org Computational models can pinpoint these critical interactions and explain why one transition state is favored over the other.

Table 2: Illustrative Energetic Data for a Hypothetical Asymmetric Hydrogenation to form this compound

Transition StateLeading to EnantiomerCalculated Activation Energy (kcal/mol)Key Non-Covalent Interaction
TS-S(S)15.2Hydrogen bond between amine and catalyst
TS-R(R)17.8Steric hindrance between phenyl ring and catalyst

This table is a hypothetical representation of data from a theoretical study of an asymmetric reaction.

Molecular Modeling for Stereoselectivity Prediction and Catalyst Design

Building upon the understanding of reaction mechanisms, molecular modeling techniques are employed to predict the stereoselectivity of new reactions and to design more efficient and selective catalysts. Quantitative Structure-Selectivity Relationship (QSSR) models, for example, can be developed to correlate the structural features of substrates with the enantioselectivity of a given catalytic system. nih.gov

For the synthesis of this compound, molecular docking and molecular dynamics simulations can be used to model the interaction of the prochiral substrate with a chiral catalyst. nih.gov These methods allow for the exploration of different binding modes and the identification of the one that leads to the desired product. By visualizing the catalyst-substrate complex, chemists can rationally modify the catalyst structure to enhance favorable interactions and minimize unfavorable ones, thereby improving enantioselectivity.

In the context of biocatalysis, where enzymes are used to perform stereoselective transformations, molecular modeling is essential for understanding enzyme-substrate interactions. For example, in the transaminase-catalyzed synthesis of a chiral amine, modeling can reveal the key amino acid residues in the enzyme's active site that are responsible for orienting the substrate and controlling the stereochemical outcome. researchgate.net This knowledge can then be used to engineer the enzyme for improved performance. The design of new catalysts often involves screening a virtual library of potential catalyst structures and predicting their effectiveness using computational methods before they are synthesized in the lab, saving significant time and resources.

Process Development and Green Chemistry Aspects in the Synthesis of S 1 3 Methoxyphenyl Propan 1 Amine

Strategies for Process Intensification and Efficiency

Process intensification involves developing novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient chemical processes. cetjournal.it For the synthesis of chiral amines, this often translates to moving from traditional batch processes to more efficient continuous flow systems and employing highly active catalytic methods. cetjournal.itfrontiersin.org

One of the most effective methods for synthesizing chiral amines is asymmetric reductive amination. researchgate.net This process typically involves the reaction of a ketone, in this case, 3-methoxypropiophenone, with an amine source in the presence of a chiral catalyst and a reducing agent. researchgate.net The efficiency of this process is heavily dependent on the catalyst's activity and selectivity. Significant advancements have been made using transition-metal catalysts, particularly those based on iridium and rhodium, which can achieve high turnover numbers and excellent enantioselectivity under mild conditions. acs.org

The development of highly active catalysts allows for lower catalyst loadings, reducing costs and environmental impact. Furthermore, optimizing reaction parameters such as temperature, pressure, and substrate concentration is crucial for maximizing yield and throughput. The use of continuous flow reactors, as opposed to batch reactors, can improve heat and mass transfer, leading to better process control, increased safety, and higher productivity. cetjournal.itfrontiersin.org

Table 1: Comparison of Selected Synthetic Strategies for Chiral Amine Production This table presents representative data for methodologies applicable to the synthesis of chiral amines, illustrating the focus on improving efficiency.

MethodologyCatalyst/ReagentKey AdvantagesTypical YieldReference
Asymmetric Reductive AminationIr-based complexesHigh enantioselectivity (>99% ee), mild conditionsUp to 90% acs.org
Asymmetric Hydrogenation of IminesRu/Chiral Phosphine (B1218219) LigandsHigh efficiency, broad substrate scope>95% nih.gov
Biocatalytic Reductive AminationEngineered Amine Dehydrogenases (AmDHs)Excellent stereoselectivity, aqueous media, mild conditions>92% nih.gov
Diastereoselective Reductive AminationTi(OiPr)₄ / H₂ / Pd-CSolvent-free, high diastereoselectivity74% researchgate.net

Implementation of Environmentally Benign Reaction Conditions (e.g., Solvent-Free, Deep Eutectic Solvents)

A core tenet of green chemistry is the reduction or elimination of hazardous substances, particularly volatile organic solvents (VOCs). nih.gov In the synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine, this can be achieved through solvent-free reactions or the use of green solvent alternatives.

Solvent-Free Synthesis: Conducting reactions without a solvent offers significant environmental benefits, including reduced waste, lower costs, and simplified purification processes. One-pot, solvent-free reductive amination of ketones has been reported to produce chiral secondary amines in high yields and excellent diastereoselectivities. researchgate.netsigmaaldrich.com Microwave-assisted synthesis in aqueous media or under solvent-free conditions also represents a green and efficient methodology for preparing various amine compounds. mdpi.comresearchgate.net

Deep Eutectic Solvents (DESs): Deep eutectic solvents have emerged as promising green alternatives to traditional organic solvents. mdpi.com DESs are mixtures of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point significantly lower than that of the individual components. mdpi.commdpi.com They are characterized by low volatility, high thermal stability, non-flammability, and biodegradability. mdpi.comresearchgate.net Their properties can be fine-tuned by changing the HBA and HBD components, making them versatile for various chemical transformations, including amine synthesis. mdpi.commdpi.com

Table 2: Examples of Common Deep Eutectic Solvent Systems This table showcases common DES compositions that serve as environmentally benign reaction media.

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Key PropertiesReference
Choline Chloride (ChCl)Urea1:2Biodegradable, low cost, widely used researchgate.net
Choline Chloride (ChCl)Glycerol1:2Renewable components, high viscosity researchgate.net
Choline Chloride (ChCl)Ethylene Glycol1:2Low viscosity, good solvent for metal salts researchgate.net
BetaineLactic Acid1:2Natural components (NADES), biocompatible mdpi.com

Catalyst Recovery and Reusability in Synthetic Protocols

The catalysts used in asymmetric synthesis, especially those containing precious metals like rhodium, iridium, or palladium, are often expensive. acs.org Therefore, efficient recovery and reuse of the catalyst are critical for developing a cost-effective and sustainable industrial process.

Several strategies have been developed to facilitate catalyst recycling. One approach involves "heterogenization," where a homogeneous catalyst is anchored to a solid support. This can include polymers, silica, or magnetic nanoparticles. researchgate.net A catalyst supported on magnetic nanoparticles, for instance, can be easily separated from the reaction mixture using an external magnetic field, allowing for straightforward recovery and reuse over multiple reaction cycles with minimal loss of activity. researchgate.net

In biocatalysis, enzymes can be immobilized on various carriers, which not only simplifies their separation from the product but can also enhance their stability. nih.gov Immobilized enzymes can be used in packed-bed reactors for continuous production, representing a highly intensified and sustainable manufacturing process.

The ability to reuse a catalyst for multiple batches without significant degradation in performance is a key metric. Research often demonstrates the viability of a catalytic system by performing recycling experiments, which are crucial for assessing its industrial potential.

Table 3: Illustrative Data on Catalyst Reusability This table provides a conceptual representation of catalyst reusability data, a critical factor in green process design.

Catalyst SystemReaction CycleConversion (%)Enantiomeric Excess (%)Reference
Magnetically Separable Catalyst19998 researchgate.net
29898
39897
49697
Immobilized Enzyme1>99>99.5 nih.gov
2>99>99.5
3>99>99.5
498>99.5

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (S)-1-(3-Methoxyphenyl)propan-1-amine?

  • Methodology : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, reductive amination of 3-methoxypropiophenone using chiral catalysts like (R)- or (S)-BINAP-ligated transition metals can yield the enantiomerically pure product. Reaction conditions (e.g., temperature, solvent polarity, and reducing agents) critically influence enantiomeric excess (ee). Lithium aluminum hydride (LiAlH4_4) or sodium borohydride (NaBH4_4) with chiral auxiliaries are common reducing agents .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm ee using chiral HPLC with columns like Chiralpak AD-H .

Q. How can researchers characterize the enantiomeric purity of this compound?

  • Methodology : Use polarimetry to measure optical rotation and compare with literature values. Chiral HPLC or supercritical fluid chromatography (SFC) with cellulose-based columns provides precise ee quantification. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, confirms structural integrity, while mass spectrometry (MS) verifies molecular weight .
  • Data Interpretation : For HPLC, retention times of (S)- and (R)-enantiomers should differ by ≥1.5 minutes under isocratic conditions (e.g., hexane:isopropanol 90:10) .

Q. What safety protocols are essential when handling this compound and its intermediates?

  • Guidelines :

  • Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).
  • Avoid skin contact; the compound may act as a sensitizer.
  • Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidation .
    • Waste Disposal : Neutralize amine-containing waste with dilute HCl before disposal .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

  • Experimental Design : Compare (S)- and (R)-enantiomers in receptor-binding assays (e.g., serotonin or dopamine receptors). Molecular docking studies can predict binding affinities. For example, the (S)-enantiomer may exhibit higher affinity due to optimal spatial alignment with receptor pockets .
  • Case Study : (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride (CAS 244145-40-2) showed 3-fold higher receptor activation than its (R)-counterpart in preliminary assays .

Q. What analytical challenges arise in detecting trace impurities during scale-up synthesis?

  • Methodology :

  • Use high-resolution LC-MS to identify byproducts (e.g., imines from oxidation or alkylated side products).
  • Quantify impurities via gas chromatography (GC) with flame ionization detection (FID).
    • Data Contradictions : Discrepancies between theoretical and observed yields may stem from competing pathways (e.g., over-reduction to secondary amines). Optimize catalyst loading and reaction time to suppress side reactions .

Q. How can researchers resolve conflicting data on the metabolic stability of this compound?

  • Approach :

  • Conduct in vitro microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification.
  • Compare results across species and adjust for cytochrome P450 isoform variability.
    • Case Study : Contradictory half-life (t1/2_{1/2}) values (e.g., 2.5 vs. 4.1 hours in human vs. rat microsomes) highlight species-specific metabolism. Use metabolic inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.